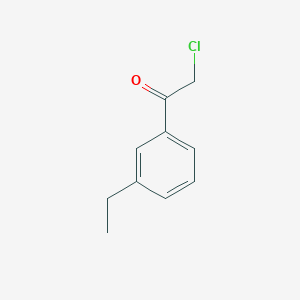

2-Chloro-1-(3-ethylphenyl)ethan-1-one

Description

Properties

CAS No. |

21886-61-3 |

|---|---|

Molecular Formula |

C10H11ClO |

Molecular Weight |

182.64 g/mol |

IUPAC Name |

2-chloro-1-(3-ethylphenyl)ethanone |

InChI |

InChI=1S/C10H11ClO/c1-2-8-4-3-5-9(6-8)10(12)7-11/h3-6H,2,7H2,1H3 |

InChI Key |

TVJQVQOYJQYVTA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-ethylphenyl)ethan-1-one typically involves the chlorination of 1-(3-ethylphenyl)ethan-1-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-ethylphenyl)ethan-1-one undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures.

Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted ethanones with various functional groups.

Reduction: Formation of 2-chloro-1-(3-ethylphenyl)ethanol.

Oxidation: Formation of 2-chloro-1-(3-ethylphenyl)ethanoic acid.

Scientific Research Applications

2-Chloro-1-(3-ethylphenyl)ethan-1-one has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Biological Studies: Investigated for its biological activity and potential use in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-ethylphenyl)ethan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The specific pathways and targets involved depend on the context of its use and the nature of the biological system being studied.

Comparison with Similar Compounds

Key Examples:

2-Chloro-1-(3-fluorophenyl)ethanone Molecular Formula: C₈H₆ClFO Molecular Weight: 172.58 g/mol CAS RN: 53688-18-9 Properties: The electron-withdrawing fluorine atom at the meta position enhances electrophilicity at the carbonyl carbon, making it reactive in nucleophilic substitutions. Applications include intermediates in agrochemical synthesis [10].

1-(2-Chloro-3-methoxyphenyl)ethan-1-one

- Molecular Formula : C₉H₉ClO₂

- Molecular Weight : 184.62 g/mol

- CAS RN : 1307255-37-3

- Properties : The methoxy group at the ortho position increases solubility in polar solvents. Used in asymmetric synthesis and pharmaceutical intermediates [13].

Comparison with 2-Chloro-1-(3-ethylphenyl)ethan-1-one :

- Steric hindrance from the ethyl group may slow reaction kinetics in comparison to smaller substituents like fluorine [13].

Hydroxy-Substituted Phenyl Derivatives

Key Example:

2-Chloro-1-(4-hydroxyphenyl)ethan-1-one

- Molecular Formula : C₈H₇ClO₂

- Molecular Weight : 170.59 g/mol

- CAS RN : 6305-04-0

- Properties : The para-hydroxy group enables hydrogen bonding, increasing water solubility. This compound is a precursor to UV-absorbing materials and bioactive molecules [19].

Comparison :

- The 3-ethylphenyl variant lacks polar functional groups, making it less water-soluble but more suitable for organic-phase reactions or lipid-based formulations.

Heterocyclic Derivatives

Key Examples:

2-Chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one Molecular Formula: C₁₆H₁₁ClNO Molecular Weight: 269.73 g/mol CAS RN: 412022-79-8 Properties: The indole moiety confers fluorescence properties and biological activity, utilized in anticancer research [11].

2-Chloro-1-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one

- Molecular Formula : C₁₄H₁₃N₂OSCl

- Molecular Weight : 292.78 g/mol

- CAS RN : 940271-56-7

- Properties : Thiazole integration enhances binding to enzymatic targets, relevant in kinase inhibitor development [12].

Comparison :

- The 3-ethylphenyl derivative lacks heterocyclic complexity but offers simpler synthetic pathways and cost-effective scalability for industrial applications.

Biological Activity

2-Chloro-1-(3-ethylphenyl)ethan-1-one, an α-haloketone, has garnered attention in the field of organic synthesis and pharmaceutical development due to its unique structural features and potential biological activity. The molecular formula of this compound is C_9H_9ClO, with a molecular weight of 182.64 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group at the second position and an ethyl-substituted phenyl group at the first position of the ethanone structure. This configuration contributes to its electrophilic nature, allowing it to interact with various biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C_9H_9ClO |

| Molecular Weight | 182.64 g/mol |

| Structure Type | α-Haloketone |

| Electrophilic Character | Yes |

Preliminary studies suggest that this compound acts as an electrophile, capable of interacting with nucleophilic sites in proteins and nucleic acids. This interaction may lead to modifications that affect the function of these biomolecules, influencing various biological pathways. The specific biological targets and mechanisms are still under investigation, particularly in the context of drug discovery.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Initial studies suggest potential anticancer properties through its ability to modify proteins involved in cell proliferation and apoptosis.

- Antimicrobial Effects : Similar compounds have shown effectiveness against various pathogens, indicating that this compound may also possess antimicrobial properties.

Case Studies and Research Findings

Several studies have explored the biological implications of haloketones similar to this compound:

- Antiproliferative Effects : A study evaluated structurally related compounds for their antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These compounds demonstrated significant IC50 values indicating their potential as chemotherapeutic agents .

- Protein Interaction Studies : Research into how haloketones interact with proteins has revealed that they can modify cysteine residues, leading to altered protein function. This mechanism is crucial for understanding their role in therapeutic applications .

- Electrophilic Properties : The electrophilic nature of this compound allows it to form covalent bonds with nucleophiles in biomolecules, a characteristic that could be harnessed for targeted drug design .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it's useful to compare it with other α-haloketones:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 2-Chloro-1-(3-chlorophenyl)ethan-1-one | α-Haloketone | Contains a chlorine atom on the phenyl ring |

| 2-Chloro-1-(3,4-dihydroxyphenyl)ethan-1-one | α-Haloketone | Features hydroxyl groups on the phenyl ring |

| 2-Chloro-1-(p-tolyl)ethan-1-one | α-Haloketone | Contains a methyl group on the phenyl ring |

The presence of the ethyl group on the phenyl ring distinguishes this compound from others, influencing its steric and electronic properties.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-1-(3-ethylphenyl)ethan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of 3-ethylbenzene with chloroacetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternatively, direct chlorination of 1-(3-ethylphenyl)ethanone using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions is employed . Key parameters affecting yield include:

- Temperature : Optimal at 0–5°C during chlorination to minimize side reactions.

- Solvent : Dichloromethane or chloroform for better solubility of intermediates.

- Catalyst stoichiometry : Excess AlCl₃ (1.5–2 eq.) enhances acylation efficiency.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product with >95% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The ethyl group on the phenyl ring appears as a triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~2.6 ppm, CH₂), while the ketone carbonyl resonates at δ ~200 ppm in ¹³C NMR. The chloroacetone moiety shows a singlet for the CH₂Cl group at δ ~4.2 ppm .

- IR : A strong C=O stretch at ~1700 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ are diagnostic.

- MS : Molecular ion peak [M⁺] at m/z 182.6 (C₁₀H₁₁ClO⁺) with fragment ions at m/z 139 (loss of CH₂Cl) and 111 (loss of COCH₂Cl) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a versatile electrophile in nucleophilic substitution reactions (e.g., with amines to form β-chloroamines) and as a precursor for heterocycles (e.g., pyrazoles via condensation with hydrazines). Its chloroacetone group enables C–C bond formation in cross-coupling reactions under palladium catalysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal for determining bond angles, torsion angles, and packing motifs. Use SHELX programs (e.g., SHELXL for refinement) to model disorder or thermal motion . For example:

- Data Collection : Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.

- Validation : Check R-factor (<5%) and residual electron density (<0.5 eÅ⁻³).

Discrepancies in reported structures (e.g., para vs. meta substitution) can be resolved via Hirshfeld surface analysis to confirm hydrogen-bonding patterns .

Q. How to address contradictions in reported reactivity of the chloroacetone moiety under basic conditions?

- Methodological Answer : Conflicting data (e.g., hydrolysis vs. elimination) may arise from solvent polarity or base strength. Systematic analysis includes:

- Solvent Screening : Compare THF (aprotic) vs. ethanol (protic).

- Base Optimization : Test NaHCO₃ (mild) vs. NaOH (strong).

Mechanistic studies (e.g., DFT calculations) can clarify whether the reaction proceeds via SN2 (direct substitution) or E2 (elimination) pathways .

Q. What strategies improve the compound’s stability during long-term storage?

- Methodological Answer : Degradation pathways (e.g., hydrolysis or oxidation) are mitigated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.